4-(3-Pyrrolidin-1-ylazetidin-1-yl)sulfonyl-2,1,3-benzothiadiazole
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Overview
Description
4-(3-Pyrrolidin-1-ylazetidin-1-yl)sulfonyl-2,1,3-benzothiadiazole is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Pyrrolidin-1-ylazetidin-1-yl)sulfonyl-2,1,3-benzothiadiazole typically involves multi-step organic reactions. One common approach is to start with the preparation of the azetidine and pyrrolidine intermediates, which are then coupled with a sulfonyl chloride derivative of 2,1,3-benzothiadiazole. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the coupling reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-(3-Pyrrolidin-1-ylazetidin-1-yl)sulfonyl-2,1,3-benzothiadiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the sulfonyl group, using reagents like sodium methoxide or potassium cyanide
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to various derivatives depending on the nucleophile employed .
Scientific Research Applications
4-(3-Pyrrolidin-1-ylazetidin-1-yl)sulfonyl-2,1,3-benzothiadiazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(3-Pyrrolidin-1-ylazetidin-1-yl)sulfonyl-2,1,3-benzothiadiazole involves its interaction with specific molecular targets. The pyrrolidine and azetidine rings can interact with proteins and enzymes, potentially inhibiting their activity. The sulfonyl group can form strong hydrogen bonds, enhancing the compound’s binding affinity to its targets. Additionally, the benzothiadiazole moiety can participate in electron transfer processes, contributing to its biological and electronic activities .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: These compounds share the pyrrolidine ring and exhibit similar biological activities.
Azetidine derivatives:
Benzothiadiazole derivatives: These compounds are known for their electronic properties and are used in similar applications, such as OLEDs and organic solar cells
Uniqueness
4-(3-Pyrrolidin-1-ylazetidin-1-yl)sulfonyl-2,1,3-benzothiadiazole is unique due to the combination of its structural features, which confer a distinct set of chemical and biological properties. The presence of both pyrrolidine and azetidine rings, along with the benzothiadiazole moiety, allows for diverse interactions with biological targets and electronic materials, making it a versatile compound in various fields of research .
Properties
IUPAC Name |
4-(3-pyrrolidin-1-ylazetidin-1-yl)sulfonyl-2,1,3-benzothiadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S2/c18-21(19,12-5-3-4-11-13(12)15-20-14-11)17-8-10(9-17)16-6-1-2-7-16/h3-5,10H,1-2,6-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNKFHHODNVKSMZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CN(C2)S(=O)(=O)C3=CC=CC4=NSN=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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